Methyl quinoline-6-carboxylate
Overview
Description
Methyl quinoline-6-carboxylate, also known as Methyl 6-quinolinecarboxylate, is a chemical compound with the molecular formula C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da . It is also known by other names such as 6-Quinoléinecarboxylate de méthyle in French and Methyl-6-chinolincarboxylat in German .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a topic of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . Various methods have been explored for the synthesis of quinoline derivatives, including microwave synthesis, the use of clay or other recyclable and reusable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It may react vigorously with strong oxidizing agents and strong acids .Physical And Chemical Properties Analysis
This compound is a light brown solid . It has a predicted melting point of 85 °C . It is sensitive to prolonged exposure to light .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis and Applications : Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a derivative of Methyl quinoline-6-carboxylate, demonstrates effective visible-light-induced radical bromination. It's used for synthesizing symmetrical 2-quinolylmethoxyphenyl-containing diethers (Yang Li, 2015).
Large-Scale Synthesis : A practical and scalable synthesis of rac-(3S,4aR,10aR)- 6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, another derivative, uses 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester (Markus Bänziger et al., 2000).
Synthesis and Structure Analysis : Recent studies have highlighted the synthesis and structural characterization of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, showing the impact of tautomerism on synthetic efficiency and pharmacologic profiles (P. Horta et al., 2017).
Biological and Medicinal Applications
Antiproliferative Activity : Quinoline derivatives, including this compound, have been synthesized and evaluated for their antiproliferative activities in various cancer cell lines. Some derivatives show selective cytotoxicities, indicating potential in cancer treatment (Li Wang et al., 2012).
Cytotoxic Activity of Carboxamide Derivatives : Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines, which include this compound structures, reveal potent cytotoxic properties against various cancer cell lines (L. Deady et al., 2003).
Synthesis for Antimalarial Agents : this compound derivatives, specifically 11-chloro-5-methyl-5H-indolo(2,3-b)quinolines (neocryptolepines), are key intermediates in the synthesis of antimalarial agents (Li Wang et al., 2014).
Mechanism of Action
- Its primary targets are DNA and RNA. Specifically, it has a strong binding affinity for DNA through intercalation .
- Methyl quinoline-6-carboxylate affects several pathways:
Target of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Quinoline derivatives, including Methyl quinoline-6-carboxylate, have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on the development of greener and cleaner syntheses for quinoline derivatives .
properties
IUPAC Name |
methyl quinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRWQTDEIOHXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353108 | |
Record name | methyl quinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38896-30-9 | |
Record name | Methyl 6-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38896-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl quinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Quinolinecarboxylic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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